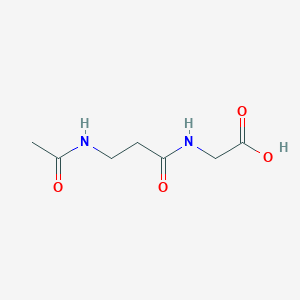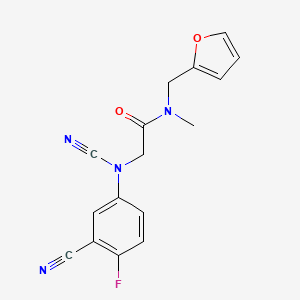
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as DCFDA, which is an abbreviation for 2',7'-Dichlorodihydrofluorescein diacetate. This compound has been extensively studied for its ability to detect reactive oxygen species (ROS) in cells and tissues.
Mechanism of Action
DCFDA is a non-fluorescent compound that is converted into a fluorescent compound in the presence of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. The mechanism of this conversion involves the oxidation of DCFDA by 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide to form a fluorescent compound called dichlorofluorescein (DCF). The oxidation of DCFDA by 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide involves the removal of the acetyl groups from the molecule, which results in the formation of DCF.
Biochemical and Physiological Effects:
DCFDA has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not affect the viability, proliferation, or differentiation of cells. However, it is important to note that the use of DCFDA should be optimized for each experimental condition to minimize any potential effects on the sample.
Advantages and Limitations for Lab Experiments
DCFDA has several advantages for lab experiments. It is a non-toxic and non-invasive compound that can be used to measure 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide levels in live cells and tissues. It is also a cost-effective and easy-to-use compound that does not require specialized equipment for its detection.
However, there are some limitations to the use of DCFDA in lab experiments. The compound has a short half-life and can be rapidly oxidized by other reactive species in the sample. Therefore, it is important to optimize the experimental conditions to minimize any potential interference. Additionally, the use of DCFDA may not be suitable for all experimental conditions, and alternative methods may need to be considered.
Future Directions
There are several future directions for the use of DCFDA in scientific research. One potential direction is the development of new formulations of DCFDA that have improved stability and sensitivity for the detection of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. Another direction is the use of DCFDA in combination with other fluorescent probes to measure multiple cellular processes simultaneously. Additionally, the use of DCFDA in vivo for the detection of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in animal models of disease is an area of active research.
Conclusion:
In conclusion, DCFDA is a widely used compound in scientific research for its ability to detect 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. Its non-toxic and non-invasive properties make it an attractive compound for lab experiments. However, it is important to optimize the experimental conditions to minimize potential interference. The future directions for the use of DCFDA in scientific research are promising, and further developments in this area are expected to advance our understanding of cellular processes and disease mechanisms.
Synthesis Methods
DCFDA can be synthesized by the reaction of 2',7'-dichlorodihydrofluorescein with N-methylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain high yields of the compound. The purity of the compound is also important for its use in scientific research.
Scientific Research Applications
DCFDA has been extensively used in scientific research for its ability to detect 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide are highly reactive molecules that are produced during normal cellular metabolism. They can cause damage to cellular components such as DNA, proteins, and lipids, which can lead to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
DCFDA is a non-fluorescent compound that is converted into a fluorescent compound in the presence of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. This property of DCFDA has been used to measure the levels of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. The fluorescence intensity of DCFDA is proportional to the amount of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide present in the sample. This technique is widely used in various fields of research such as cancer biology, neurobiology, and cardiovascular research.
properties
IUPAC Name |
2-(N,3-dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-20(9-14-3-2-6-23-14)16(22)10-21(11-19)13-4-5-15(17)12(7-13)8-18/h2-7H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQZJHLKPAZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


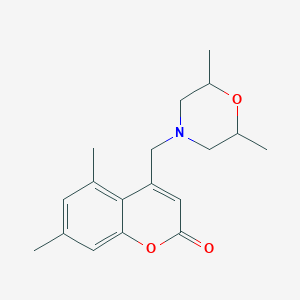

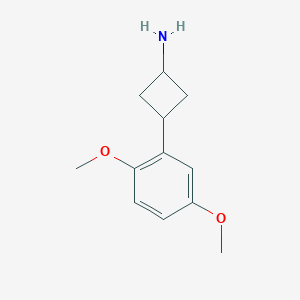
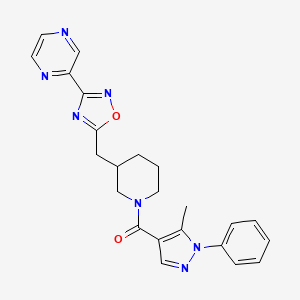


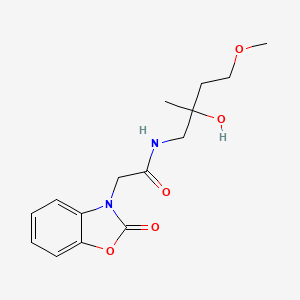
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
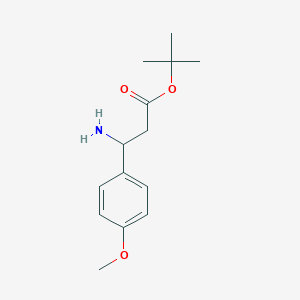
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
